(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
CAS No.: 98997-01-4
Cat. No.: VC2010534
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98997-01-4 |
---|---|
Molecular Formula | C9H11N3 |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 1-(1H-benzimidazol-2-yl)-N-methylmethanamine |
Standard InChI | InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12) |
Standard InChI Key | DOHYOMCAAAAAMG-UHFFFAOYSA-N |
SMILES | CNCC1=NC2=CC=CC=C2N1 |
Canonical SMILES | CNCC1=NC2=CC=CC=C2N1 |
Introduction
Chemical and Physical Properties
Molecular Characteristics
The compound features a benzimidazole ring fused to a benzene and imidazole moiety, with a methylamine group (-CH₂-NH-CH₃) attached at the 2-position. Key properties include:
Property | Value | Source |
---|---|---|
Density | 1.1±0.1 g/cm³ | |
Boiling Point | 336.9±25.0 °C | |
Melting Point | 101.5 °C | |
LogP (Partition Coefficient) | 2.01 | |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
The logP value indicates moderate lipophilicity, suggesting balanced solubility in aqueous and organic phases . The planar benzimidazole core facilitates π-π stacking interactions, critical for binding biological targets .
Spectroscopic Profiles
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IR Spectroscopy: N-H stretches (2500–3000 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) confirm the amine and benzimidazole groups .
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¹H NMR: Distinct signals include a singlet at δ 3.8 ppm (N-CH₃) and multiplet peaks at δ 7.21–7.60 ppm (aromatic protons) .
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Mass Spectrometry: A molecular ion peak at m/z 161.20 corresponds to the parent compound .
Synthetic Pathways
Mannich Reaction-Based Synthesis
A solvent-free Mannich reaction between 6H,13H-5:12,7:14-dimethanedibenzo[d,i] tetraazecine (DMDBTA) and phenols at 150°C yields benzimidazole derivatives, including structurally analogous compounds . This method leverages:
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Formaldehyde as the carbonyl source.
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Secondary amines for nucleophilic attack.
Key intermediates like 2-(1H-benzimidazol-1-ylmethyl)phenol form via retro-Mannich pathways, validated by GC-MS and NMR .
Nucleophilic Substitution
Reaction of 2-chloromethylbenzimidazole with methylamine in ethanol under reflux produces the target compound in 75% yield . Optimized conditions include:
Comparative Synthesis Table
Method | Yield (%) | Conditions | Byproducts |
---|---|---|---|
Mannich Reaction | 35–50 | Solvent-free, 150°C | o-Cresol, QM Intermediates |
Nucleophilic Substitution | 75 | Ethanol, reflux | Diamides |
Structural and Crystallographic Insights
Hydrogen-Bonding Networks
Single-crystal X-ray diffraction reveals N–H⋯N hydrogen bonds forming C(4) chains along the c-axis, stabilizing the lattice . The benzimidazole ring’s planarity (max deviation: 0.022 Å) enhances packing efficiency .
Tautomeric Behavior
The compound exhibits prototropic tautomerism, with the imidazole NH group shifting between N1 and N3 positions. DFT calculations (B3LYP/6-31G(d)) show energy differences < 2 kcal/mol, favoring the N1-H tautomer .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate MIC values of 12.5–25 µg/mL against Escherichia coli and Staphylococcus aureus. The mechanism involves:
Cytotoxicity Data
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa | 0.52 | Caspase-dependent apoptosis |
MCF-7 | 0.34 | Tubulin inhibition |
HT-29 | 0.86 | ROS generation |
Neuropharmacological Effects
In murine models, the compound (3 mg/kg) reduces morphine-induced hyperalgesia by 60% via:
Applications in Drug Development
Anthelmintic Agents
Structural analogs like albendazole share the benzimidazole scaffold, inhibiting β-tubulin in helminths . Modifying the methylamine group enhances bioavailability and reduces resistance .
Kinase Inhibitors
The compound’s amine group chelates ATP-binding sites in kinases (e.g., EGFR, VEGFR), showing IC₅₀ < 1 µM in enzymatic assays .
Material Science Applications
As a ligand, it coordinates transition metals (e.g., Cu²⁺, Fe³⁺) to form catalysts for oxidation reactions .
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